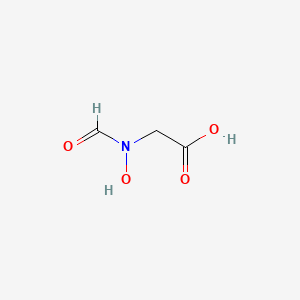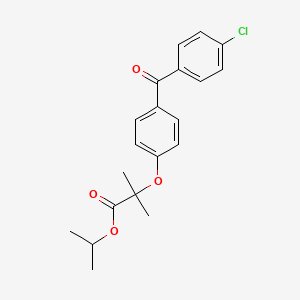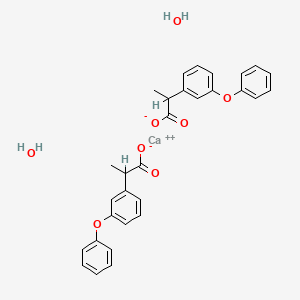
哈达霉素
描述
阿达西丁是一种天然的羟肟酸抗生素,由真菌青霉菌 (Penicillium frequentans) 发酵产生。它最初由 Kaczka 等人于 1962 年 分离和表征。 由于其抗癌活性及其抑制腺苷琥珀酸合成酶的能力 ,该化合物引起了极大的兴趣。
科学研究应用
阿达西丁具有广泛的科学研究应用:
化学: 它被用作研究羟肟酸生物合成的模型化合物.
生物学: 阿达西丁用于研究羟肟酸在生物系统中的作用.
医学: 该化合物已显示出作为抗癌剂的潜力,并且正在研究其抑制腺苷琥珀酸合成酶的能力.
工业: 阿达西丁用作农业研究中的植物生长抑制剂.
作用机制
生化分析
Biochemical Properties
Hadacidin interacts with key enzymes of the purine salvage pathway, namely purine nucleoside phosphorylase (PNP) and adenylosuccinate synthetase (AdSS) . These interactions play a crucial role in biochemical reactions, as Hadacidin acts as a potent inhibitor of these enzymes .
Cellular Effects
In cellular processes, Hadacidin’s effects are quite significant. For instance, it has been found that Hadacidin is not effective in H. pylori cell cultures, despite being a potent inhibitor of PNP and AdSS . This suggests that Hadacidin influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Hadacidin involves N-oxygenation of glycine to yield N-hydroxyglycine followed by N-formylation to yield the hydroxamate . This process explains how Hadacidin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that Hadacidin inhibits the biosynthesis de novo of adenylic acid , which could suggest potential long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of Hadacidin vary with different dosages. A single intraperitoneal injection of 1−2·5 g/kg body weight of Hadacidin was found to be teratogenic when administered to pregnant hamsters between days 8 and 11 of gestation . Both the frequency of malformation and resorption were related to the dose and time of Hadacidin administration .
Metabolic Pathways
Hadacidin is involved in the purine salvage pathway, interacting with enzymes such as PNP and AdSS . This could also include any effects on metabolic flux or metabolite levels.
准备方法
化学反应分析
阿达西丁经历了几种类型的化学反应:
氧化: 羟基胺基团可以氧化形成各种衍生物.
还原: 该化合物可以还原形成 N-羟基甘氨酸.
取代: 在特定条件下,甲酰基可以被其他官能团取代.
这些反应中常用的试剂包括用于氧化的氧气和用于还原的硼氢化钠等还原剂 。 这些反应形成的主要产物包括 N-羟基甘氨酸和其他羟肟酸衍生物 .
相似化合物的比较
阿达西丁由于其简单的结构以及其作为已知最简单的天然存在的羟肟酸的作用而独一无二 。类似的化合物包括:
N-羟基甲酰胺基乙酸: 另一种具有类似特性的羟肟酸.
N-甲酰基-α氨基酸: 一类化合物,其中α氨基酸在其末端氮原子上具有甲酰基.
属性
IUPAC Name |
2-[formyl(hydroxy)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO4/c5-2-4(8)1-3(6)7/h2,8H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJHVPKUWOUENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2618-22-6 (mono-hydrochloride salt) | |
| Record name | Hadacidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043962 | |
| Record name | Hadacidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689-13-4 | |
| Record name | N-Formyl-N-hydroxyglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hadacidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hadacidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hadacidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HADACIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFO5P1010A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















